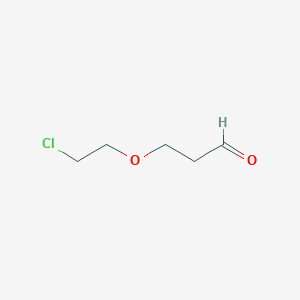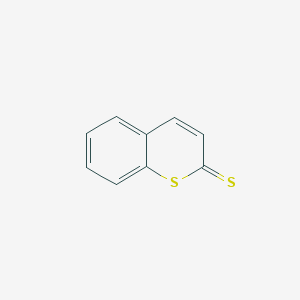![molecular formula C9H18O2 B14743122 2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol CAS No. 2892-66-2](/img/structure/B14743122.png)
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol is an organic compound characterized by a cyclobutyl ring substituted with a hydroxymethyl group and a dimethyl group, along with an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reaction of 2,2-dimethylcyclobutanone with formaldehyde in the presence of a base to introduce the hydroxymethyl group. This is followed by reduction to yield the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The hydroxyl groups can be reduced to alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkanes.
Substitution: Halides or amines.
Applications De Recherche Scientifique
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and ethanol groups can form hydrogen bonds with active sites, influencing the activity of these targets. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-(Hydroxymethyl)cyclobutyl]ethanol
- 2-[3-(Hydroxymethyl)-2-methylcyclobutyl]ethanol
- 2-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]ethanol
Uniqueness
2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol is unique due to the presence of both a dimethyl-substituted cyclobutyl ring and an ethanol moiety, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with similar compounds.
Propriétés
Numéro CAS |
2892-66-2 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-[3-(hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol |
InChI |
InChI=1S/C9H18O2/c1-9(2)7(3-4-10)5-8(9)6-11/h7-8,10-11H,3-6H2,1-2H3 |
Clé InChI |
HDAYUBJKGHNFPD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC1CO)CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


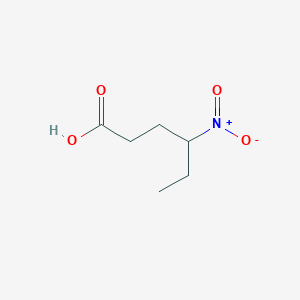
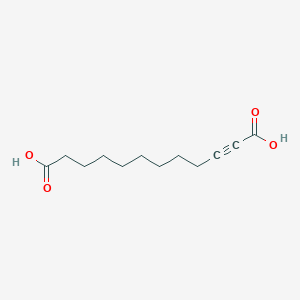
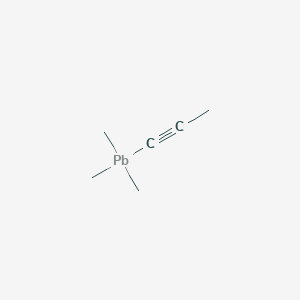
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
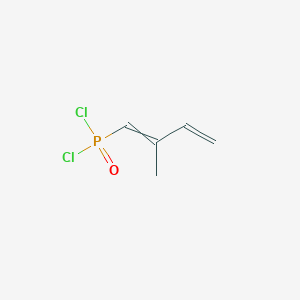

![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
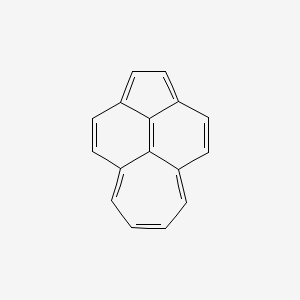
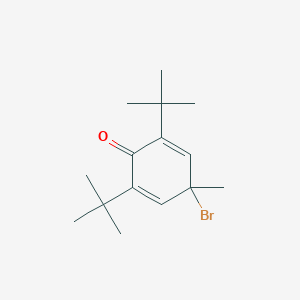


![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
